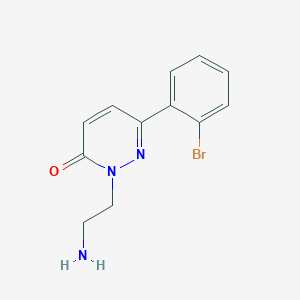

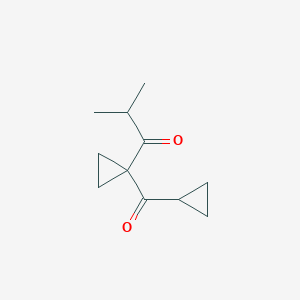

![molecular formula C15H25NO B1492368 (3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine CAS No. 2098105-96-3](/img/structure/B1492368.png)

(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine

Overview

Description

(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine, commonly referred to as DMMEPA, is a novel compound that has recently been gaining attention due to its potential applications in various areas of scientific research. DMMEPA is a derivative of the primary amine group, and has been found to exhibit a variety of biochemical and physiological effects.

Scientific Research Applications

Polymer Solar Cells

One application area for related compounds is in the development of polymer solar cells. A study introduced an amine-based, alcohol-soluble fullerene derivative as an acceptor and cathode interfacial material in polymer solar cells, demonstrating the potential for improving the efficiency and processing of organic solar cells (Menglan Lv et al., 2014). This highlights the role of amine-functionalized compounds in enhancing electron mobility and enabling favorable vertical phase separation, crucial for the performance of solar cells.

Synthetic Chemistry

Related chemicals have been explored for their reactivity in synthetic chemistry, offering routes to novel cyclic phosphonic analogues of chromone when reacted with various aliphatic and aromatic amines (Budzisz Elż & Pastuszko Slawomir, 1999). Such research underscores the versatility of amine compounds in creating new molecular structures with potential applications in medicinal chemistry and material science.

Material Science

In material science, the introduction of amine groups to polymers has been investigated for creating new materials with desirable properties. Studies have focused on the synthesis and aqueous solution properties of tertiary amine methacrylate homopolymers and diblock copolymers, showcasing their potential in forming temperature- and pH-responsive materials (V. Bütün et al., 2001). These materials could have applications ranging from drug delivery systems to smart coatings.

Catalysis and Organic Synthesis

Amines also play a critical role in catalysis and organic synthesis. For example, research has demonstrated the use of amine-bearing poly(1,4-phenylenevinylene) for its durable aminium polyradical properties, offering insights into the development of high-spin organic polymers (Takashi Kurata et al., 2007). Such materials could be important for electronic and spintronic devices, highlighting the multifunctional nature of amine compounds in advanced technological applications.

properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-12(15(2,3)4)16-11-10-13-8-6-7-9-14(13)17-5/h6-9,12,16H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFLUYQGLRAGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NCCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1492285.png)

![{3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492291.png)

amine](/img/structure/B1492302.png)

amine hydrochloride](/img/structure/B1492303.png)

amine hydrochloride](/img/structure/B1492305.png)

![3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492306.png)

![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dihydrochloride](/img/structure/B1492307.png)

![Methyl 4-[(azetidin-3-yl)methyl]benzoate hydrochloride](/img/structure/B1492308.png)